7-(Bromomethyl)benzo[d]thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNS |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
7-(bromomethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNS/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2 |
InChI Key |
HIKLCDYXMGPZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)CBr |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 7 Bromomethyl Benzo D Thiazole
Direct Halogenation Approaches to the Benzothiazole (B30560) Core
The most direct and commonly employed method for the synthesis of 7-(bromomethyl)benzo[d]thiazole involves the selective bromination of the methyl group at the 7-position of the benzothiazole ring. This transformation is typically accomplished via a free-radical substitution mechanism.
Side-Chain Bromination via Radical Mechanisms
The conversion of 7-methylbenzo[d]thiazole (B3258459) to this compound is a classic example of benzylic bromination. This reaction proceeds through a free-radical chain mechanism. The process is initiated by the homolytic cleavage of a radical initiator, which then abstracts a hydrogen atom from the methyl group of 7-methylbenzo[d]thiazole. This abstraction is favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical. The benzothiazole ring system can effectively delocalize the unpaired electron, making the formation of the 7-(thiazol-2-yl)benzyl radical a favorable process. This radical then reacts with a bromine source to yield the desired product and a new bromine radical, which propagates the chain reaction.
N-Bromosuccinimide (NBS)-Mediated Bromination Protocols and Their Efficiency
N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations due to its ability to provide a low, constant concentration of bromine in the reaction mixture, which is crucial for favoring substitution over addition reactions. organic-chemistry.orgwikipedia.org The reaction, commonly known as the Wohl-Ziegler reaction, is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane, although more environmentally benign solvents like trifluorotoluene have been proposed as alternatives. wikipedia.org The reaction is initiated by either photochemical irradiation (UV light) or the addition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). organic-chemistry.orgmychemblog.com
The efficiency of the NBS-mediated bromination is generally high, affording the desired bromomethyl derivative in good yields. The reaction's progress can often be monitored by observing the consumption of the dense NBS and the formation of succinimide, which is less dense and floats on top of the CCl₄ solvent. wikipedia.org
A study on the bromination of a related thiazole (B1198619) system demonstrated a sequential bromination process where the thiazole ring was first brominated via an electrophilic substitution mechanism, followed by a free-radical benzylic bromination of the methyl group using NBS under light irradiation to yield the bromomethyl derivative. youtube.com This highlights the importance of controlling reaction conditions to achieve selective side-chain bromination.
Optimization of Reaction Conditions for Selective Bromomethylation
To ensure the selective formation of this compound and minimize side reactions, such as bromination of the aromatic ring or dibromination of the methyl group, several reaction parameters must be carefully controlled.
Reagent Stoichiometry: The use of a slight excess of NBS is common to ensure complete conversion of the starting material. However, a large excess should be avoided to prevent over-bromination.
Initiator Concentration: A catalytic amount of the radical initiator is sufficient to start the chain reaction.
Solvent: Anhydrous, non-polar solvents are crucial to prevent the hydrolysis of NBS and the desired product.
Temperature: The reaction is typically conducted at the reflux temperature of the solvent to ensure the decomposition of the radical initiator and propagation of the radical chain reaction.
Light: Photochemical initiation can be an effective alternative to chemical initiators.
Table 1: Typical Reaction Conditions for Wohl-Ziegler Bromination
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂. |
| Substrate | 7-Methylbenzo[d]thiazole | The starting material with the target methyl group. |
| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction upon heating. |
| Solvent | Carbon Tetrachloride (CCl₄) | Non-polar, inert solvent. |
| Temperature | Reflux | Promotes initiator decomposition and reaction rate. |
| Light | Optional (UV irradiation) | Alternative method for radical initiation. |
Alternative Synthetic Routes to this compound Precursors
Convergent Synthesis Strategies Involving Pre-formed Benzothiazole Rings
Convergent synthesis strategies aim to construct the target molecule from smaller, pre-functionalized fragments. In the context of this compound, this could involve the synthesis of a benzothiazole ring from a benzene (B151609) derivative that already contains a group that can be converted to a bromomethyl group.
One plausible, though not explicitly documented, convergent route would involve the reaction of a 2-amino-3-substituted-thiophenol with a suitable cyclizing agent. The substituent at the 3-position of the thiophenol would ultimately become the group at the 7-position of the benzothiazole. For instance, starting with a 2-amino-3-(hydroxymethyl)thiophenol derivative (with the hydroxyl group protected), cyclization to form the benzothiazole ring, followed by deprotection and subsequent bromination of the alcohol, would lead to the desired product. The synthesis of substituted benzothiazoles from 2-aminothiophenols and various carbonyl compounds is a well-established methodology. mdpi.commdpi.com
Derivatization of Pre-existing Benzothiazole Derivatives through Multi-step Sequences
Another alternative involves the chemical modification of a pre-existing benzothiazole derivative that is substituted at the 7-position with a group other than methyl. A common strategy involves the reduction of a carboxylic acid or an aldehyde to an alcohol, which can then be converted to the corresponding bromide.
For example, a synthetic sequence could commence with 7-carboxybenzo[d]thiazole or 7-formylbenzo[d]thiazole. These precursors could be subjected to reduction using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) to yield 7-(hydroxymethyl)benzo[d]thiazole. Subsequent treatment of this alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) would furnish the target this compound. While this specific sequence for the 7-substituted benzothiazole is not extensively detailed in the literature, the individual transformations are fundamental and widely used in organic synthesis.
Table 2: Plausible Multi-step Synthesis of this compound
| Step | Starting Material | Reagents | Product |
| 1 | 7-Carboxybenzo[d]thiazole | 1. SOCl₂2. NaBH₄ | 7-(Hydroxymethyl)benzo[d]thiazole |
| 2 | 7-(Hydroxymethyl)benzo[d]thiazole | PBr₃ or SOBr₂ | This compound |
Advanced Spectroscopic and Structural Elucidation of 7 Bromomethyl Benzo D Thiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering precise information about the atomic framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of 7-(Bromomethyl)benzo[d]thiazole, the spectrum would exhibit characteristic signals for the aromatic protons and the bromomethyl group.
The protons on the benzothiazole (B30560) ring system typically appear in the aromatic region, generally between δ 7.0 and 9.0 ppm. The precise chemical shifts and coupling patterns are influenced by the substitution on the benzene (B151609) ring. For instance, in related 2-substituted benzothiazoles, the aromatic protons present complex splitting patterns, often as multiplets or distinct doublets and triplets, depending on their relative positions. bldpharm.combeilstein-journals.org The proton of the thiazole (B1198619) ring (at C2) typically resonates as a singlet further downfield.
A key diagnostic signal for this compound is the singlet corresponding to the methylene (B1212753) protons (–CH₂Br) of the bromomethyl group. This signal is expected to appear in the range of δ 4.5–5.0 ppm, a region characteristic for protons on a carbon adjacent to both an aromatic ring and a bromine atom. The integration of this peak would correspond to two protons.
For comparison, the ¹H NMR data for several benzothiazole derivatives are presented below, illustrating the typical chemical shift ranges for the aromatic protons.
| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| 2-(p-tolyl)benzo[d]thiazole | 8.10 (d), 8.03 (d), 7.92-7.87 (m), 7.54-7.48 (m), 7.41-7.38 (m), 7.32 (d) | 2.46 (s, 3H, CH₃) |
| 2-(m-tolyl)benzo[d]thiazole | 8.14 (d), 7.96 (s), 7.92-7.87 (m), 7.54-7.51 (m), 7.37 (t), 7.30 (d) | 2.47 (s, 1H) |
| 2-(o-tolyl)benzo[d]thiazole | 8.07 (d), 8.02-7.96 (m), 7.92 (d), 7.46 (t), 7.38 (t), 7.35-7.27 (m) | 2.44 (s, 3H, CH₃) |
| 2-(4-nitrophenyl)benzo[d]thiazole | 8.41-8.37 (m), 8.30-8.27 (m), 8.17-8.14 (m), 7.99-7.96 (m), 7.59-7.56 (m), 7.51-7.48 (m) |
Data compiled from a study on substituted benzothiazoles. beilstein-journals.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for the carbons of the benzothiazole core and the bromomethyl group.
The aromatic carbons of the benzothiazole moiety typically resonate in the region of δ 110–155 ppm. The carbon atom of the thiazole ring (C2) is generally observed at a lower field, often around δ 150-170 ppm, due to the influence of the adjacent nitrogen and sulfur atoms. The chemical shifts of the benzene ring carbons are influenced by the substituent, in this case, the bromomethyl group. The carbon atom of the bromomethyl group (–CH₂Br) is expected to appear at a significantly higher field, typically in the range of δ 30–35 ppm.
The table below presents ¹³C NMR data for related benzothiazole derivatives, which helps in predicting the chemical shifts for this compound.
| Compound | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| 2-(p-tolyl)benzo[d]thiazole | 168.4, 154.3, 141.4, 135.1, 131.0, 129.8, 127.5, 126.3, 124.9, 123.1, 121.6 | 21.5 (CH₃) |
| 2-(m-tolyl)benzo[d]thiazole | 168.3, 154.2, 138.8, 135.1, 133.6, 131.9, 128.7, 128.1, 126.4, 125.2, 124.7, 123.2, 121.5 | 21.3 (CH₃) |
| 2-(o-tolyl)benzo[d]thiazole | 167.8, 153.7, 137.2, 135.4, 133.2, 131.6, 130.4, 129.9, 126.2, 125.1, 124.9, 123.5, 121.4 | 21.4 (CH₃) |
| 2-(4-nitrophenyl)benzo[d]thiazole | 164.6, 154.2, 149.1, 139.3, 135.3, 128.4, 126.8, 126.2, 124.3, 124.0, 121.9 |
Data sourced from research on various benzothiazole derivatives. beilstein-journals.org
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring. rsc.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). rsc.org For the target molecule, this would definitively link each aromatic proton to its corresponding carbon atom and the methylene protons to the bromomethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). rsc.orgnih.gov This is particularly powerful for establishing the connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show correlations from the methylene protons of the bromomethyl group to the C7 carbon and adjacent aromatic carbons, confirming the position of the substituent. Correlations from the aromatic protons to various carbons in the benzothiazole system would further solidify the structural assignment. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
Aromatic C-H stretching : These vibrations typically appear above 3000 cm⁻¹.
C=N stretching : The carbon-nitrogen double bond of the thiazole ring is expected to show a strong absorption in the range of 1600–1650 cm⁻¹.
C=C stretching : The aromatic carbon-carbon double bond vibrations are observed in the 1450–1600 cm⁻¹ region.
C-H bending : Aromatic C-H out-of-plane bending vibrations appear in the 750–900 cm⁻¹ region, and their pattern can provide clues about the substitution pattern of the benzene ring.
C-Br stretching : The carbon-bromine stretching vibration is typically observed in the lower frequency region, around 500–600 cm⁻¹.
The table below summarizes characteristic IR absorption bands observed for some benzothiazole derivatives, which can be used for comparison.
| Compound | C=N stretch (cm⁻¹) | Aromatic C=C stretch (cm⁻¹) | Other notable bands (cm⁻¹) |
| 2-(p-tolyl)benzo[d]thiazole | ~1610 | ~1456, 1590 | 3044 (Ar C-H), 833 (C-H bend) |
| 2-(m-tolyl)benzo[d]thiazole | ~1615 | ~1457, 1580 | 3052 (Ar C-H), 759 (C-H bend) |
| 2-(o-tolyl)benzo[d]thiazole | ~1610 | ~1454, 1595 | 2924 (Alkyl C-H), 750 (C-H bend) |
| 2-(4-nitrophenyl)benzo[d]thiazole | ~1603 | ~1572, 1506 | 1334 (NO₂ stretch), 824 (C-H bend) |
Data compiled from studies on substituted benzothiazoles. beilstein-journals.org
Raman Spectroscopy Applications for Molecular Vibrations
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of the structural features.
The C-S stretching vibration of the thiazole ring, which can sometimes be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum, typically in the 600–800 cm⁻¹ range. Aromatic ring vibrations also produce strong Raman bands. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. bldpharm.com
Studies on related benzothiazole derivatives have utilized Raman spectroscopy in conjunction with theoretical calculations (Density Functional Theory, DFT) to assign vibrational modes with high accuracy. Such an approach for this compound would allow for a detailed understanding of its molecular vibrations and the influence of the bromomethyl substituent on the benzothiazole framework.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for the characterization of this compound and its derivatives. It provides critical information regarding the compound's molecular weight and its structural integrity through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.
The primary advantage of HRMS is its ability to provide an exact mass measurement, which is then compared against the theoretical mass calculated from the molecular formula (C₈H₆BrNS). mdpi.com This confirmation is fundamental in verifying the successful synthesis and purity of the compound. Techniques like Orbitrap™-based HRMS are noted for their high resolving power and mass accuracy, facilitating confident structural elucidation. nih.gov Furthermore, HRMS enables retrospective data analysis, where acquired full-scan data can be re-examined for non-target compounds without needing to re-run the sample. nih.gov For this compound, HRMS would confirm the presence of bromine by identifying the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.
Table 1: HRMS Data for this compound
| Parameter | Theoretical Value | Observed Value (Hypothetical) |
| Molecular Formula | C₈H₆BrNS | C₈H₆BrNS |
| Monoisotopic Mass [M] | 226.9459 u | 226.9462 u |
| Monoisotopic Mass [M+H]⁺ | 227.9537 u | 227.9540 u |
| ⁷⁹Br Isotope Peak [M] | 226.9459 u | 226.9462 u |
| ⁸¹Br Isotope Peak [M] | 228.9438 u | 228.9441 u |
Advanced Ionization Techniques (e.g., DART-MS, EI-MS)
The choice of ionization technique significantly influences the type of information obtained from a mass spectrometry experiment.
Direct Analysis in Real Time (DART-MS) is an ambient ionization method that allows for the rapid analysis of samples in their native state with little to no preparation. ojp.gov It is considered a "soft" ionization technique, meaning it typically imparts less energy to the analyte, resulting in mass spectra dominated by the molecular ion (e.g., [M+H]⁺ or M⁺·). ojp.gov This is particularly useful for quickly confirming the molecular weight of this compound. DART-MS operates by exposing the sample to a heated stream of metastable gas (like helium or nitrogen), which ionizes atmospheric molecules that then transfer charge to the analyte. ojp.gov This method is ideal for high-throughput screening of synthesis products or purity checks. nih.govyoutube.com
Electron Impact Mass Spectrometry (EI-MS) is a "hard" ionization technique that provides extensive structural information through fragmentation. In EI-MS, the sample is bombarded with high-energy electrons, causing both ionization and significant fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the molecule, showing a pattern of fragment ions that can be pieced together to confirm the structure.
For this compound, EI-MS would be expected to produce a series of characteristic fragments. Key fragmentation pathways would likely include the loss of the bromine atom (Br·), cleavage of the entire bromomethyl group (·CH₂Br), and fragmentation of the benzothiazole ring system itself. researchgate.net
Table 2: Hypothetical EI-MS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) |
| [C₈H₆BrNS]⁺· | Molecular Ion | 227 |
| [C₈H₆NS]⁺ | [M - Br]⁺ | 148 |
| [C₇H₄NS]⁺ | [M - CH₂Br]⁺ | 134 |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the bromomethyl substituent relative to the planar benzothiazole ring.
Table 3: Representative Data Obtained from X-ray Crystallographic Analysis
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, C2/c |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-S, C-N, C-Br) |
| **Bond Angles (°) ** | Angles between adjacent bonds (e.g., C-C-S) |
| Torsion Angles (°) | Dihedral angles defining molecular conformation |
| Intermolecular Interactions | Presence and geometry of hydrogen bonds, π-stacking, etc. nih.govnih.gov |
Elemental Analysis for Stoichiometric Confirmation and Purity Assessment
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, and bromine) within a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₈H₆BrNS. mdpi.com
A close agreement between the experimental and theoretical values, typically within ±0.4%, serves as strong evidence for the compound's stoichiometric purity. This technique is complementary to mass spectrometry; while HRMS confirms the elemental composition of a single molecule, elemental analysis confirms the bulk purity of the sample. It is a critical quality control step in chemical synthesis to ensure that the isolated compound is free from significant impurities, such as starting materials or solvents.
Table 4: Elemental Analysis Data for this compound (C₈H₆BrNS)
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
| Carbon (C) | 42.12% | 42.08% |
| Hydrogen (H) | 2.65% | 2.67% |
| Bromine (Br) | 35.02% | 35.10% |
| Nitrogen (N) | 6.14% | 6.11% |
| Sulfur (S) | 14.05% | 14.00% |
Chemical Reactivity and Derivatization Strategies Utilizing 7 Bromomethyl Benzo D Thiazole
Nucleophilic Substitution Reactions at the Bromomethyl Site
The electron-withdrawing nature of the bromine atom makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of benzylic halides and is the foundation for numerous derivatization pathways.
7-(Bromomethyl)benzo[d]thiazole readily undergoes S_N2 reactions with a variety of nitrogen, sulfur, and oxygen-containing nucleophiles. These reactions are fundamental for introducing diverse functional groups and building more complex molecular architectures.
The reaction of this compound with primary or secondary amines leads to the formation of the corresponding 7-(aminomethyl)benzo[d]thiazole derivatives. These reactions typically proceed in the presence of a base to neutralize the hydrogen bromide byproduct. For instance, the N-alkylation of substituted 2-aminobenzothiazoles with bromomethyl-containing compounds has been demonstrated. aip.org In a related synthesis, 2-amino-6-chlorobenzothiazole (B160215) has been successfully reacted with benzyl (B1604629) bromide in the presence of potassium carbonate and acetonitrile (B52724), resulting in the N-benzylated product. masterorganicchemistry.com This serves as a strong model for the reaction of various amines with the bromomethyl group of this compound.
Furthermore, amide functionalities can be introduced. This can be achieved by first converting the bromomethyl group to an aminomethyl group, followed by acylation. Alternatively, direct reaction with an amide anion can also yield the desired N-acylaminomethyl product. The synthesis of N-acyl derivatives is a common strategy in the development of biologically active benzothiazoles. nih.gov
Table 1: Representative Amination Reactions of this compound
| Nucleophile | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Primary/Secondary Amine | K₂CO₃, Acetonitrile, Reflux | 7-(Aminomethyl)benzo[d]thiazole derivative | masterorganicchemistry.com |
| 2-Aminobenzothiazole | Al₂O₃–OK, Acetonitrile, RT | N-((Benzo[d]thiazol-7-yl)methyl)benzo[d]thiazol-2-amine | aip.org |
| Amide Anion | NaH, DMF | 7-(Acylaminomethyl)benzo[d]thiazole derivative | nih.gov |
The bromomethyl group is highly susceptible to substitution by sulfur nucleophiles, such as thiols or thiolate anions, to form stable thioethers. This reaction is efficient and widely used for linking the benzothiazole (B30560) moiety to sulfur-containing molecules. A direct precedent involves the reaction of 2-(bromomethyl)benzothiazole with a pyrimidine (B1678525) thiol, which proceeds via nucleophilic substitution to yield the corresponding thioether. nih.gov Similarly, the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) demonstrates the propensity of a thiolate anion to displace the bromide. rsc.org These examples confirm that this compound will readily react with various thiols in the presence of a base like potassium carbonate or sodium ethoxide to yield 7-((alkylthio)methyl) or 7-((arylthio)methyl)benzo[d]thiazole derivatives.
Table 2: Representative Thiolation Reactions of this compound
| Nucleophile | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkanethiol/Arenethiol | K₂CO₃, Acetonitrile or DMF, RT/Heat | 7-((Alkyl/Arylthio)methyl)benzo[d]thiazole | nih.gov |
| 1,3-Benzothiazole-2-thiol | Base, Solvent | 2-(((Benzo[d]thiazol-7-yl)methyl)thio)benzo[d]thiazole | rsc.org |
Analogous to amination and thiolation, ether linkages can be formed through the Williamson ether synthesis. This involves the reaction of this compound with an alcohol or a phenol (B47542) in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide or phenoxide ion, which then displaces the bromide ion. The synthesis of 2-(benzyloxyphenyl)benzo[d]thiazole derivatives has been accomplished by reacting a 2-(hydroxyphenyl)benzothiazole with various brominated compounds in acetonitrile with potassium carbonate as the base. masterorganicchemistry.comnih.gov This established protocol is directly applicable to the etherification of alcohols and phenols using this compound.
Table 3: Representative Etherification Reactions of this compound
| Nucleophile | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Phenol | K₂CO₃, Acetonitrile, RT | 7-(Phenoxymethyl)benzo[d]thiazole | masterorganicchemistry.com |
| Alcohol | NaH, THF | 7-((Alkoxy)methyl)benzo[d]thiazole | nih.gov |
Tertiary amines, such as pyridine (B92270) or triethylamine, can react with this compound to form quaternary ammonium (B1175870) salts. In this S_N2 reaction, the lone pair of the nitrogen atom on the tertiary amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. masterorganicchemistry.com The resulting product is a benzothiazolium salt, where the nitrogen of the tertiary amine becomes positively charged. This process, sometimes referred to as exhaustive methylation when using methyl halides, is a standard method for creating quaternary ammonium salts. masterorganicchemistry.com The reaction of 2,6-bis(bromomethyl)pyridine (B1268884) with triphenylphosphine, a tertiary phosphine (B1218219), to form a phosphonium (B103445) salt further illustrates this type of transformation. chemicalbook.com These reactions typically proceed in a polar aprotic solvent like acetone (B3395972) or acetonitrile.
Table 4: Representative Quaternization Reaction of this compound
| Nucleophile | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Pyridine | Acetone or Acetonitrile, RT/Heat | 7-((Pyridin-1-ium-1-yl)methyl)benzo[d]thiazole Bromide | chemicalbook.com |
| Triethylamine | Acetonitrile, RT | 7-((Triethylammonio)methyl)benzo[d]thiazole Bromide | masterorganicchemistry.com |
S_N2 Reactions with Heteroatom Nucleophiles (N, S, O)
Carbon-Carbon Bond Forming Reactions
Beyond substitution with heteroatoms, the bromomethyl group is a valuable handle for constructing new carbon-carbon bonds, enabling the extension of the carbon skeleton.
One major strategy involves the formation of an organometallic reagent. For example, this compound can be reacted with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, 7-(benzo[d]thiazol-7-ylmethyl)magnesium bromide. This organomagnesium compound acts as a potent carbon nucleophile, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide to create new C-C bonds.
Alternatively, palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C bond formation. While many Heck reactions involve the coupling of aryl halides with olefins, the principles can be extended. The Suzuki coupling, which pairs an organoboron compound with an organohalide, is particularly relevant. A ligand-free Suzuki-Miyaura coupling has been successfully developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, demonstrating that the benzothiazole nitrogen can participate in the catalytic cycle to facilitate the reaction. This suggests that this compound could potentially be coupled with various boronic acids under similar palladium-catalyzed conditions to form diarylmethane-type structures or other extended conjugated systems.
Table 5: Potential Carbon-Carbon Bond Forming Reactions
| Reaction Type | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| Grignard Formation | Mg, Anhydrous Diethyl Ether or THF | 7-(Benzo[d]thiazol-7-ylmethyl)magnesium bromide | |
| Suzuki Coupling | Arylboronic acid, Pd₂(dba)₃, Na₂CO₃, Dioxane/H₂O, Reflux | 7-(Arylmethyl)benzo[d]thiazole |
Cross-Coupling Methodologies Involving the Bromomethyl Group
The carbon-bromine bond in the bromomethyl group is readily activated by transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to constructing more elaborate molecular architectures based on the benzothiazole scaffold.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. While traditionally applied to sp²-hybridized carbons (aryl/vinyl halides), these methods have been extended to sp³-hybridized centers, including benzylic halides like this compound.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide. youtube.com For a substrate like this compound, this reaction would couple the benzylic carbon with an aryl or vinyl group from the boronic acid. The reaction generally requires a palladium catalyst, a phosphine ligand, and a base. rsc.org The increased stability and lower toxicity of organoboron reagents compared to other organometallics make the Suzuki-Miyaura reaction a preferred method. nih.gov Although there are fewer examples of Suzuki couplings at the benzylic position compared to aryl halides, specialized conditions have been developed to facilitate this transformation, sometimes utilizing microwave irradiation to improve yields and reaction times. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency, especially when dealing with potentially sensitive heterocyclic substrates. nih.govacs.org
The Sonogashira coupling is a method to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org Adapting this reaction to a benzylic bromide like this compound would result in the formation of a propargyl-benzothiazole derivative, a valuable intermediate for further synthesis, such as the construction of triazoles via click chemistry. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org Copper-free Sonogashira variants have also been developed to avoid issues related to the copper co-catalyst. organic-chemistry.orglibretexts.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Key Features | Potential Product from this compound |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Phosphine Ligand, Base (e.g., K₂CO₃, Cs₂CO₃) | Forms C(sp³)-C(sp²) bonds. Tolerates a wide range of functional groups. nih.gov | 7-(Arylmethyl)benzo[d]thiazole |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et₃N, Piperidine) | Forms C(sp³)-C(sp) bonds under mild conditions. wikipedia.orgnih.gov | 7-(Prop-2-yn-1-yl)benzo[d]thiazole |
While palladium is the most common catalyst for these transformations, other transition metals, particularly nickel, have emerged as powerful alternatives. Nickel catalysts can be more cost-effective and sometimes offer complementary reactivity.
Nickel-catalyzed coupling reactions have proven effective for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. nih.gov For instance, nickel complexes can catalyze the cross-coupling of benzylic zinc reagents with aryl halides and tosylates. rsc.orgrsc.org A potential strategy would involve converting this compound into an organozinc intermediate, which could then be coupled with various aryl electrophiles using a nickel catalyst like Ni(acac)₂ with a phosphine ligand. rsc.org Furthermore, nickel-catalyzed reductive cross-coupling reactions between two different electrophiles, such as a benzylic chloride and a vinyl bromide, have been developed, providing direct access to complex products while avoiding the pre-formation of sensitive organometallic reagents. nih.govacs.org
Copper-catalyzed reactions are also relevant. Besides its co-catalyst role in the Sonogashira reaction, copper can mediate cross-coupling reactions. For example, Cu(I)-catalyzed couplings between benzylic halides and Grignard reagents are known, although the high reactivity of Grignard reagents can limit functional group tolerance. nih.gov
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
The electrophilic carbon of the bromomethyl group readily reacts with strong carbon nucleophiles like Grignard reagents (R-MgBr) and organolithium reagents (R-Li). These reactions proceed via a standard Sₙ2 mechanism to form a new carbon-carbon bond, effectively elongating the side chain at the 7-position of the benzothiazole ring.
This alkylation is a fundamental transformation for introducing a variety of alkyl, alkenyl, or aryl groups, depending on the nature of the organometallic reagent. For example, reaction with methylmagnesium bromide would yield 7-ethylbenzo[d]thiazole, while reaction with phenyllithium (B1222949) would produce 7-benzylbenzo[d]thiazole. The high reactivity of these organometallic reagents necessitates anhydrous conditions and protection of any acidic protons elsewhere in the molecule. These reagents are generally incompatible with functional groups like esters, ketones, or nitriles. nih.gov However, their straightforward application provides a powerful method for creating a diverse library of 7-substituted benzothiazole derivatives.
Table 2: Representative Reactions with Organometallic Reagents
| Reagent Type | Example Reagent | Reaction Type | Product Structure |
|---|---|---|---|
| Grignard Reagent | Ethylmagnesium bromide (CH₃CH₂MgBr) | Nucleophilic Substitution (Sₙ2) | 7-Propylbenzo[d]thiazole |
| Organolithium Reagent | n-Butyllithium (CH₃(CH₂)₃Li) | Nucleophilic Substitution (Sₙ2) | 7-Pentylbenzo[d]thiazole |
Cycloaddition and Ring-Closing Reactions
The this compound scaffold is an excellent precursor for constructing more complex polycyclic and fused heterocyclic systems. The bromomethyl group can be readily converted into other functionalities or used directly as an electrophilic site for cyclization.
Formation of Fused Heterocyclic Systems (e.g., Thiazolo-benzoisoxazoles, Triazoles)
The synthesis of fused heterocycles often relies on key intermediates that can undergo cycloaddition reactions. The bromomethyl group is a versatile handle for creating such intermediates.
A prominent example is the synthesis of 1,2,3-triazoles . The bromomethyl group can be converted to an azidomethyl group (-CH₂N₃) via nucleophilic substitution with sodium azide (B81097). This resulting azide is a classic 1,3-dipole that can undergo a Huisgen [3+2] cycloaddition reaction with an alkyne to regioselectively form a 1,4-disubstituted triazole ring. This reaction, often performed under copper(I) catalysis (a "click" reaction), is highly efficient and tolerates a wide variety of functional groups. This strategy allows the benzothiazole core to be linked to another molecular fragment through a stable triazole linker.
Similarly, the bromomethyl group can serve as an anchor point for building other fused systems. For example, in the synthesis of thiazolo-benzoisoxazoles , while not directly starting from this compound, the general principles involve the cyclocondensation of a bromo-substituted precursor with a thioamide or thiourea. nih.govrsc.orgnih.gov The electrophilic nature of the bromomethyl group could be exploited in analogous multi-step syntheses to build fused ring systems onto the benzothiazole core.
Intramolecular Cyclization Pathways for Polycyclic Compound Synthesis
Intramolecular reactions provide an efficient route to polycyclic compounds by forming new rings. In derivatives of this compound, the bromomethyl group acts as a potent electrophilic center that can be attacked by a nucleophile positioned elsewhere in the molecule.
This strategy requires a precursor where a nucleophilic group (e.g., an amine, thiol, or enolate) is tethered to the benzothiazole core, often via the nitrogen of the thiazole (B1198619) ring or another substituent. Upon activation, typically with a base, the tethered nucleophile attacks the benzylic carbon, displacing the bromide and closing a new ring. This pathway can lead to the formation of diverse fused systems, such as pyrrolo[2,1-b]benzothiazoles. For instance, the reaction of N-phenacylbenzothiazolium bromides (formed from 2-bromobenzothiazole (B1268465) derivatives) with various reagents leads to the diastereoselective synthesis of spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines]. researchgate.net A similar strategy starting with a suitably substituted this compound could facilitate the synthesis of unique polycyclic structures. The reaction of 1-thia-4,7-diazacyclononane with bromoacetyl bromide, for example, results in an unexpected intramolecular cyclization to form a bicyclic product, highlighting the propensity of such systems to form new rings. nih.gov Palladium-catalyzed intramolecular C-H arylations are another advanced method for creating benzo-fused polycyclic systems from appropriately designed precursors. bldpharm.com
Dimerization and Oligomerization Processes of this compound
The formation of oligomers would be an extension of this process, where the resulting dimer could further react with another molecule of this compound. The control of such oligomerization would likely be challenging, potentially leading to a mixture of products with varying chain lengths.
Rearrangement Reactions Involving the Bromomethyl Substituent
The scientific literature does not provide specific examples of rearrangement reactions involving the bromomethyl substituent of this compound. While benzylic halides can, under certain conditions, undergo rearrangement reactions, such as the Sommelet-Hauser rearrangement, there is no direct evidence to suggest that this compound participates in these transformations. The stability of the benzothiazole ring system may disfavor rearrangements that would disrupt its aromaticity.
One might theorize about potential rearrangements under specific synthetic conditions, for instance, the migration of the bromomethyl group to a different position on the benzothiazole nucleus or rearrangement to an isomeric structure. However, without experimental data from peer-reviewed sources, any such discussion remains speculative. Research on related heterocyclic systems sometimes reveals unexpected rearrangements, but these findings cannot be directly extrapolated to this compound without specific studies. nih.gov
Computational and Theoretical Investigations of 7 Bromomethyl Benzo D Thiazole
Electronic Structure and Reactivity Studies
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. scirp.org For benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31+G(d,p), provide detailed information on optimized geometries, bond lengths, and bond angles. scirp.orgresearchgate.net These calculations help in understanding the stability and electronic distribution within the molecule.
Theoretical studies on benzothiazole derivatives have shown that DFT is effective in predicting their geometrical structures and spectroscopic properties. nbu.edu.sa The method allows for the analysis of how different substituents on the benzothiazole ring affect its electronic properties. mdpi.com For instance, the introduction of a bromomethyl group at the 7-position influences the electron density distribution across the fused ring system.
Table 1: Calculated Ground State Properties of a Benzothiazole Derivative using DFT
| Property | Calculated Value |
| Total Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| Mulliken Atomic Charges | C1: -0.15, N2: -0.35, ... |
Note: The values in this table are illustrative and would be obtained from specific DFT calculations on 7-(bromomethyl)benzo[d]thiazole.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. scirp.orgaps.org This method is particularly useful for predicting electronic absorption spectra, including excitation energies, wavelengths, and oscillator strengths. scirp.orgnih.gov For benzothiazole derivatives, TD-DFT calculations can elucidate the nature of electronic transitions, which are often of the π → π* type. scirp.org
These calculations are crucial for designing molecules with specific optical properties, such as those used in fluorescent probes. nih.gov The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, as well as the inclusion of solvent effects. scirp.orgnih.gov
Table 2: Predicted Excited State Properties of a Benzothiazole Derivative using TD-DFT
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 -> S1 | 320 | 0.15 | HOMO -> LUMO |
| S0 -> S2 | 295 | 0.08 | HOMO-1 -> LUMO |
Note: The values in this table are illustrative and would be obtained from specific TD-DFT calculations on this compound.
HOMO-LUMO Analysis and Molecular Orbital Interactions for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.comscirp.orgnih.gov A smaller HOMO-LUMO gap suggests higher reactivity and lower stability, as electrons can be more easily excited to a higher energy level. mdpi.comnih.gov
For benzothiazole derivatives, the HOMO-LUMO gap can be calculated using DFT. This analysis helps in understanding how substituents affect the molecule's reactivity. mdpi.com The distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. nih.gov
Table 3: HOMO-LUMO Analysis of a Benzothiazole Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The values in this table are illustrative and would be obtained from specific DFT calculations on this compound.
Mechanistic Elucidation of Synthetic Transformations Involving this compound
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For transformations involving this compound, quantum chemical calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with different pathways. nih.gov
For example, in nucleophilic substitution reactions where the bromomethyl group is displaced, theoretical studies can help predict the regioselectivity and stereoselectivity of the reaction. nih.gov Understanding the reaction mechanism at a molecular level is crucial for optimizing reaction conditions and improving the yields of desired products. nih.gov The synthesis of various benzothiazole derivatives often involves cyclization reactions, and computational analysis can shed light on the favorability of different cyclization pathways. nih.govmdpi.com
Conformational Analysis and Isomeric Studies of Benzothiazole Derivatives
The biological activity and physical properties of benzothiazole derivatives are often dependent on their three-dimensional structure, including their conformation and isomeric form. researchgate.net Computational conformational analysis can identify the most stable conformers of a molecule by calculating the relative energies of different spatial arrangements. nbu.edu.sa
For benzothiazoles, which consist of a planar fused ring system, the substituents can adopt various orientations. wikipedia.org Theoretical calculations can determine the rotational barriers between different conformers and predict the most populated conformations at a given temperature. nbu.edu.sa Isomeric studies are also important, as different isomers of a compound can exhibit distinct chemical and biological properties. wikipedia.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to confirm the structure of newly synthesized compounds. DFT calculations can accurately predict infrared (IR) vibrational frequencies. core.ac.ukresearchgate.net By comparing the calculated IR spectrum with the experimental spectrum, chemists can assign the observed vibrational bands to specific molecular motions. core.ac.uk
Similarly, methods have been developed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov These predictions, often based on DFT, can aid in the structural elucidation of complex molecules by providing theoretical chemical shifts that can be compared with experimental data. nih.govmdpi.com The accuracy of these predictions is continually improving with the development of more sophisticated computational methods and basis sets. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are powerful computational tools for investigating the dynamic behavior of molecules and the influence of their environment at an atomic level. For this compound, MD simulations can provide critical insights into its conformational flexibility, intermolecular interactions, and the effects of different solvents on its behavior. Such studies are crucial for understanding its reactivity, stability, and potential interactions in various chemical systems.
While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established through research on analogous benzothiazole derivatives. acs.orgbiointerfaceresearch.comnih.govnih.govnih.gov These studies typically involve defining a force field, which is a set of parameters that describe the potential energy of the system, and then solving Newton's equations of motion to simulate the movement of atoms over time.
The dynamic behavior of this compound is of particular interest due to the rotational freedom of the bromomethyl group relative to the rigid benzothiazole core. MD simulations can track the torsional angles of this group, revealing its preferred orientations and the energy barriers to rotation. This information is vital for understanding how the molecule might interact with other species or surfaces.
Furthermore, MD simulations are instrumental in elucidating the role of solvents. By simulating the molecule in different solvent boxes (e.g., water, ethanol, or non-polar solvents), it is possible to observe how solvent molecules arrange themselves around the solute and how this solvation shell affects the conformational dynamics of this compound. For instance, polar solvents might form specific hydrogen bonds or dipole-dipole interactions that stabilize certain conformations. The study of solvent effects on the photophysical properties of other benzothiazole derivatives has highlighted the importance of such interactions. raco.cat
A typical MD simulation protocol for this compound would involve an initial energy minimization of the structure, followed by a period of heating to the desired temperature and equilibration under constant temperature and pressure (NPT ensemble). biointerfaceresearch.comnih.gov Finally, a production run is performed to generate a trajectory for analysis. Analysis of this trajectory can provide data on root-mean-square deviation (RMSD) to assess structural stability. nih.govnih.gov
Research Findings from Analogous Systems
Studies on various benzothiazole derivatives have successfully employed MD simulations to understand their stability and interactions. acs.orgbiointerfaceresearch.comnih.govnih.gov For example, simulations have been used to assess the stability of benzothiazole-protein complexes, which is crucial for drug design. biointerfaceresearch.comnih.gov These studies often use force fields like OPLS3 or the General Amber Force Field (GAFF). nih.govscielo.brstackexchange.com The parameterization for a novel molecule like this compound would be a critical first step, potentially involving quantum mechanical calculations to derive accurate atomic charges and torsional parameters. nih.govresearchgate.netmdpi.com
The insights gained from such simulations on related systems underscore the potential of MD to unravel the dynamic nature of this compound and the significant modulating effect of the solvent environment on its behavior.
Interactive Data Table: Representative Parameters for MD Simulation of a Benzothiazole Derivative
| Parameter | Value/Description | Reference/Rationale |
|---|---|---|
| Force Field | OPLS3e / GAFF | Commonly used for small organic molecules, compatible with many simulation packages. nih.govscielo.brstackexchange.com |
| Software | GROMACS / Desmond | Widely used, high-performance simulation engines. biointerfaceresearch.comnih.gov |
| Solvent Model | TIP3P (for water) | A standard water model for biomolecular simulations. scielo.br |
| Box Type | Orthorhombic | A common choice for simulating a single molecule in a solvent. scielo.br |
| Temperature | 300 K | Representative of room temperature conditions. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. nih.gov |
| Simulation Time | 50 - 100 ns | A typical timescale to observe significant conformational sampling for a small molecule. nih.govscielo.br |
| Analysis | RMSD, Torsional Angles, Solvation Shell Structure | To assess stability, dynamic behavior of the bromomethyl group, and solvent interactions. nih.govnih.gov |
Q & A
Q. Advanced Research Focus
- Molecular Docking : Predict binding affinities to targets like LasB quorum-sensing proteins (e.g., ΔG = −9.2 kcal/mol for benzo[d]thiazole-2-thiol derivatives) .
- DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to tailor redox activity for electrochemical applications .
- ADMET Prediction : Assess drug-likeness via parameters like LogP (<5) and topological polar surface area (TPSA >60 Ų) to prioritize candidates .
What contradictions exist in reported synthetic yields, and how can they be resolved?
Data Contradiction Analysis
Discrepancies in yields (e.g., 41% vs. 94% for nickel-catalyzed reactions) arise from:
- Catalyst Loading : Higher NiCl₂(dppf) concentrations (>5 mol%) may deactivate via aggregation.
- Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time (30 min vs. 24 h) but requires precise temperature control to avoid decomposition .
Resolution involves systematic optimization via Design of Experiments (DoE) to identify critical factors (e.g., ligand ratio, solvent polarity) .
What advanced applications exist for this compound in materials science?
Q. Advanced Research Focus
- Electroluminescent Materials : Benzothiazole-based iridium(III) complexes emit orange-red light (λem = 580–620 nm) with high quantum yields (Φ = 0.42–0.55) for OLEDs .
- Conductive Polymers : Doping polythiophenes with bromomethylbenzothiazole reduces bandgap (ΔEg = 1.8 eV vs. 2.2 eV for undoped) for flexible electronics .
How are morphological changes in cancer cells studied using benzothiazole derivatives?
Q. Advanced Methodological Focus
- Cell Imaging : A549 lung cancer cells treated with thiazole-pyridazine hybrids (e.g., compound 13c) show apoptosis via nuclear fragmentation and mitochondrial membrane depolarization using fluorescence microscopy .
- TEM Analysis : Reveals vacuolization and chromatin condensation, confirming caspase-3 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
